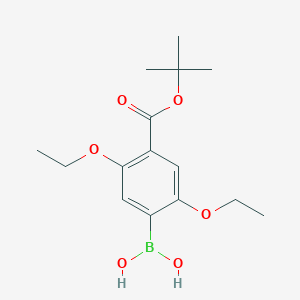

(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a tert-butoxycarbonyl (BOC) group at the para position and ethoxy groups at the 2- and 5-positions. The BOC group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the diethoxy substituents influence electronic and steric properties. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. Its structural complexity and functional versatility make it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The Boc group can be removed under acidic conditions, allowing further functionalization of the phenyl ring.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate, used to facilitate borylation reactions.

Acids: Such as trifluoroacetic acid, used for deprotecting the Boc group.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation reactions.

Functionalized Phenyl Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is used as a building block for synthesizing complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds, which can be further modified to enhance biological activity .

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The primary mechanism of action for (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid involves its participation in the Suzuki-Miyaura coupling reaction. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the Boc group, which provides stability and prevents unwanted side reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and analogous boronic acids:

Reactivity in Cross-Coupling Reactions

- Target Compound: The diethoxy groups donate electron density to the phenyl ring, enhancing nucleophilicity.

- Methoxy vs. Ethoxy Analogs : Ethoxy groups (target) are more electron-donating than methoxy (e.g., (2,5-dimethoxyphenyl)boronic acid), which may reduce coupling rates due to increased steric bulk. Methoxy derivatives are often preferred for rapid reactions .

Solubility and Stability

- The diethoxy and BOC groups in the target compound enhance lipophilicity, favoring solubility in organic solvents like THF or DCM. In contrast, methoxyethyl-substituted boronic acids () exhibit better aqueous solubility due to polar ether linkages .

- The BOC group is acid-labile, necessitating careful handling under acidic conditions. This contrasts with stable tert-butyl-substituted analogs (e.g., (3,5-di-tert-butylphenyl)boronic acid), which tolerate harsh reaction conditions .

Biological Activity

(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.

Boronic acids are known for their stability and versatility in organic synthesis. The specific structure of this compound suggests potential interactions with biological targets due to the presence of the boron atom, which can form reversible covalent bonds with diols and other nucleophiles.

1. Antibacterial Activity

Recent studies have shown that boronic acids exhibit significant antibacterial properties. For instance, this compound demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.50 mg/mL |

| S. aureus | 8.00 mg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and function, which is common among boronic acid derivatives .

2. Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed an IC50 value of approximately 18.76 µg/mL against MCF-7 cells, indicating moderate cytotoxicity.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| HeLa | 22.30 ± 0.70 |

The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival .

3. Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound can inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation.

Table 3: Enzyme Inhibition Activities

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

The inhibition of these enzymes suggests potential applications in treating neurodegenerative diseases and other conditions where cholinergic signaling is disrupted .

Case Studies

A notable study investigated the effects of this boronic acid derivative in a cream formulation for dermatological applications. The formulation was tested for antioxidant and antibacterial properties and found to be effective without significant toxicity to healthy cells . Histological evaluations confirmed the safety profile of the compound when applied topically.

Q & A

Q. What are the optimal synthetic routes for (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves sequential functionalization of a phenyl ring. A common approach is:

Introduction of diethoxy groups : Bromination of 2,5-diethoxyphenyl precursors followed by Miyaura borylation (Pd catalysis) .

tert-Butoxycarbonyl (Boc) protection : Coupling the boronic acid intermediate with Boc-anhydride under basic conditions (e.g., DMAP, DCM) .

Key Variables :

- Catalyst choice (e.g., CuCl₂·2H₂O increases yield to 95% in similar boronic acid syntheses) .

- Temperature control (room temperature minimizes side reactions like deborylation) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. How can researchers ensure purity and stability of this compound during storage?

Basic Research Question

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹¹B NMR to confirm >95% purity .

- Stability :

Q. What are the key reactivity patterns of this boronic acid in Suzuki-Miyaura cross-coupling?

Basic Research Question

This compound acts as an aryl donor in cross-couplings:

- Electron-rich aryl partners : Reacts efficiently with electron-deficient aryl halides (e.g., nitro-substituted partners) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .

- Challenges : Steric hindrance from the Boc group may reduce coupling efficiency. Mitigate by using bulky ligands (e.g., SPhos) .

Yield Optimization : Pre-activate the boronic acid with NH₄HCO₃ to enhance solubility .

Q. How does the Boc group influence the compound’s reactivity in multistep syntheses?

Advanced Research Question

The Boc group:

- Steric Effects : Hinders coupling at the para position, requiring higher catalyst loading (e.g., 5 mol% Pd) .

- Orthogonality : Stable under Suzuki conditions but cleavable with TFA in DCM, enabling sequential functionalization .

Case Study : In peptide-boronic acid conjugates, the Boc group remains intact during amide bond formation but is removed post-coupling for downstream bioconjugation .

Q. What methodologies are used to analyze conflicting data in cross-coupling yields?

Advanced Research Question

Contradictions in yields often arise from:

- Substrate electronic mismatches : Use Hammett plots to correlate substituent effects with reactivity .

- Catalyst decomposition : Monitor reaction progress via in situ ¹⁹F NMR (if fluorinated substrates are used) .

Troubleshooting : - Screen bases (Cs₂CO₃ vs. K₃PO₄) to mitigate boronic acid protodeboronation .

- Employ high-throughput experimentation (HTE) to identify optimal ligand/base pairs .

Q. Can computational modeling predict this compound’s behavior in novel reactions?

Advanced Research Question

Yes. Methods include:

- DFT Calculations : Model transition states to predict regioselectivity in couplings (e.g., para vs. meta addition) .

- Molecular Dynamics : Simulate steric effects of the Boc group on binding to Pd catalysts .

Validation : Compare computed activation energies with experimental yields (e.g., B3LYP/6-31G* level) .

Q. How is this compound applied in synthesizing bioactive molecules?

Advanced Research Question

- Glycoprotein Probes : Forms boronate esters with cis-diols in glycans for SPR-based detection .

- Anticancer Agents : Serves as a warhead in proteasome inhibitors (e.g., analogous to bortezomib) via conjugation to peptide backbones .

Protocol :

Couple with a tripeptide (e.g., Leu-Leu-Phe) using EDC/HOBt.

Properties

Molecular Formula |

C15H23BO6 |

|---|---|

Molecular Weight |

310.15 g/mol |

IUPAC Name |

[2,5-diethoxy-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |

InChI |

InChI=1S/C15H23BO6/c1-6-20-12-9-11(16(18)19)13(21-7-2)8-10(12)14(17)22-15(3,4)5/h8-9,18-19H,6-7H2,1-5H3 |

InChI Key |

VBXVCKBGZWMBBU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1OCC)C(=O)OC(C)(C)C)OCC)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.